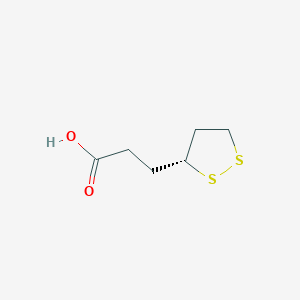
(R)-3-(1,2-Dithiolan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1,2-Dithiolan-3-yl)propanoic acid is a sulfur-containing five-membered heterocyclic compound It is known for its unique structure, which includes a 1,2-dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1,2-Dithiolan-3-yl)propanoic acid typically involves the formation of the 1,2-dithiolane ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of a suitable dithiol precursor with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of ®-3-(1,2-Dithiolan-3-yl)propanoic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(1,2-Dithiolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its dithiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolane ring can be opened and substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Bases: Sodium hydroxide, potassium carbonate, and other bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield the dithiol form of the compound.
Wissenschaftliche Forschungsanwendungen
®-3-(1,2-Dithiolan-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its ability to modulate redox states and protect against oxidative damage.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of ®-3-(1,2-Dithiolan-3-yl)propanoic acid involves its ability to undergo redox reactions. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also form disulfide bonds with other molecules, modulating their activity and stability. The molecular targets and pathways involved include various enzymes and proteins that are sensitive to redox changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lipoic Acid: Another sulfur-containing compound with antioxidant properties.
Asparagusic Acid: A natural compound with a similar dithiolane ring structure.
Dithiolopyrrolone Antibiotics: Marine natural products with a 1,2-dithiolane ring.
Uniqueness
®-3-(1,2-Dithiolan-3-yl)propanoic acid is unique due to its specific structure and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various redox reactions and form stable disulfide bonds makes it particularly valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C6H10O2S2 |
|---|---|
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
3-[(3R)-dithiolan-3-yl]propanoic acid |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
InChI-Schlüssel |
RGQLDLUVIDCIBI-RXMQYKEDSA-N |
Isomerische SMILES |
C1CSS[C@@H]1CCC(=O)O |
Kanonische SMILES |
C1CSSC1CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















